molecular formula C11H14O3S B1470895 [5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid CAS No. 1447966-08-6

[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid

Cat. No.: B1470895
CAS No.: 1447966-08-6
M. Wt: 226.29 g/mol
InChI Key: RSLZOXMFFAMYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid” is a chemical compound with the molecular formula C11H14O3S . It is used in scientific research due to its unique structure, which enables various applications, from drug discovery to material synthesis.

Scientific Research Applications

Synthesis and Antileukemic Activity

  • Synthesis and Antileukemic Activity : [5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid derivatives have been synthesized and evaluated for their antileukemic activity. In one study, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and related derivatives were created, showing promising antileukemic activity comparable to mitomycin (Ladurée et al., 1989).

Pharmacological Profile

  • Pharmacological Profile : A derivative of this compound, ML 3000, was identified as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited various pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects in animal experiments (Laufer et al., 1994).

Antimicrobial Activity

  • Antimicrobial Activity : Derivatives of this compound have been explored for antimicrobial properties. For instance, new pyridothienopyrimidines and pyridothienotriazines, synthesized from derivatives of this compound, were tested for their antimicrobial activities, showing potential as antimicrobial agents (Abdel-rahman et al., 2002).

Anticancer Activity

  • Anticancer Activity : Certain derivatives of this compound have been investigated for their potential anticancer properties. Research indicates that these compounds, particularly those modified as HDAC inhibitors, show selective inhibition of colon cancer cell proliferation (Rayes et al., 2019) (Rayes et al., 2020).

Aldose Reductase Inhibitors

  • Aldose Reductase Inhibitors : Compounds synthesized from this compound have been evaluated as aldose reductase inhibitors, showing potency in inhibiting this enzyme which is significant in diabetic complications (Ogawva et al., 1993).

Sensing Activities and Magnetic Properties

  • Sensing Activities and Magnetic Properties : Derivatives of this compound have been utilized in the functionalization of microporous lanthanide-based metal-organic frameworks. These derivatives exhibited sensing properties towards certain chemicals and demonstrated significant magnetic properties (Wang et al., 2016).

Properties

IUPAC Name

2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-11(2,3)10(14)8-5-4-7(15-8)6-9(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLZOXMFFAMYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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